molecular formula C22H17ClN4O3 B12008748 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide CAS No. 634896-23-4

5-(4-((4-Chlorobenzyl)oxy)phenyl)-N'-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide

Cat. No.: B12008748
CAS No.: 634896-23-4
M. Wt: 420.8 g/mol
InChI Key: MXYVNUNLCUQVAW-ZMOGYAJESA-N
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Description

5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a furan ring, and a chlorobenzyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the furan-2-ylmethylene group and the 4-chlorobenzyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The presence of reactive sites in the molecule allows for substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are tailored to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced forms of the compound. Substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide shares similarities with other pyrazole derivatives, such as:
    • 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(thiophen-2-ylmethylene)-1H-pyrazole-3-carbohydrazide
    • 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(pyridin-2-ylmethylene)-1H-pyrazole-3-carbohydrazide

Uniqueness

The uniqueness of 5-(4-((4-Chlorobenzyl)oxy)phenyl)-N’-(furan-2-ylmethylene)-1H-pyrazole-3-carbohydrazide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

CAS No.

634896-23-4

Molecular Formula

C22H17ClN4O3

Molecular Weight

420.8 g/mol

IUPAC Name

3-[4-[(4-chlorophenyl)methoxy]phenyl]-N-[(E)-furan-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H17ClN4O3/c23-17-7-3-15(4-8-17)14-30-18-9-5-16(6-10-18)20-12-21(26-25-20)22(28)27-24-13-19-2-1-11-29-19/h1-13H,14H2,(H,25,26)(H,27,28)/b24-13+

InChI Key

MXYVNUNLCUQVAW-ZMOGYAJESA-N

Isomeric SMILES

C1=COC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Canonical SMILES

C1=COC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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